REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][C:3]=1[CH2:11][C:12]#N.[OH-:14].[Na+].[OH2:16]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH2:9]2)=[CH:4][C:3]=1[CH2:11][C:12]([OH:16])=[O:14] |f:1.2|
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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After the ethanol is removed under reduced pressure
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Type
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TEMPERATURE
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Details
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the residue is cooled to 0° C.
|
Type
|
EXTRACTION
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Details
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The phenylacetic acid is extracted into ethyl acetate
|
Type
|
WASH
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Details
|
The organic phase is washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
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product
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Smiles
|
BrC1=C(C=C(C=C1)C1CC1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |